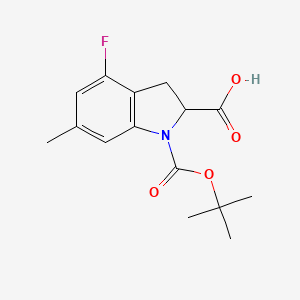

1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the indoline ring. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the reduction of indole derivatives or cyclization of aniline derivatives.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol .

Oxidation and Reduction Reactions: The indoline core can undergo oxidation to form indole derivatives or reduction to form tetrahydroindoline derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Various substituted indoline derivatives.

Deprotection: 4-fluoro-6-methylindoline-2-carboxylic acid.

Oxidation: Indole derivatives.

Reduction: Tetrahydroindoline derivatives.

Aplicaciones Científicas De Investigación

1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of novel therapeutic agents, particularly in the field of oncology and neurology.

Industry: Applied in the production of fine chemicals and advanced materials .

Mecanismo De Acción

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during multi-step synthesis. The removal of the Boc group is facilitated by the formation of a tert-butyl cation, which is stabilized by resonance and subsequently eliminated, resulting in the formation of the free amine .

Comparación Con Compuestos Similares

- 1-(tert-Butoxycarbonyl)indole-2-carboxylic acid

- 1-(tert-Butoxycarbonyl)-4-methylindoline-2-carboxylic acid

- 1-(tert-Butoxycarbonyl)-6-fluoroindoline-2-carboxylic acid

Uniqueness: 1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the indoline ring, which can significantly influence its reactivity and the properties of the final products. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable intermediate in the synthesis of specialized compounds .

Actividad Biológica

1-(tert-Butoxycarbonyl)-4-fluoro-6-methylindoline-2-carboxylic acid, a compound belonging to the indoline class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₇FNO₄

- Molecular Weight : 263.29 g/mol

- CAS Number : 144069-67-0

Biological Activity Overview

Research indicates that indoline derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Certain indoline derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation.

- Antimicrobial Properties : Some studies suggest that indolines possess antimicrobial activity against various pathogens.

- Neurological Effects : Indolines have been explored for their potential neuroprotective effects.

Table 1: Summary of Biological Activities

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Indolines can act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that indolines can modulate oxidative stress levels in cells, contributing to their protective effects.

Case Study 1: Antitumor Effects

A study evaluated the antitumor effects of various indoline derivatives, including this compound. Results indicated significant inhibition of tumor cell growth in vitro, with IC50 values demonstrating potency comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In a comparative analysis of antimicrobial properties, this compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Propiedades

IUPAC Name |

4-fluoro-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4/c1-8-5-10(16)9-7-12(13(18)19)17(11(9)6-8)14(20)21-15(2,3)4/h5-6,12H,7H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVCZACUMSLWJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(N2C(=O)OC(C)(C)C)C(=O)O)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.